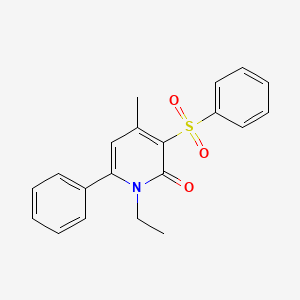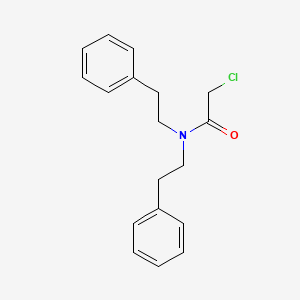
1-ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone, also known as EMS-98, is a pyridinone derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Complex Molecules
The molecule serves as a precursor or intermediate in the synthesis of complex organic compounds. For example, research has demonstrated the use of similar sulfonamide compounds in multicomponent reactions for the efficient synthesis of heterocyclic compounds with potential anticancer activity (Altug et al., 2011). Similarly, sulfone-functionalized compounds have been employed in photochemically induced radical alkenylation, extending carbon skeletons for synthesizing structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).
Catalysis and Organic Transformations
The compound could potentially be involved in catalytic processes or serve as a ligand in transition metal catalysis. For instance, (arylsulfonyl)phosphane ligands have shown to catalyze ethene polymerization, indicating the role of sulfone derivatives in catalytic applications (Piché et al., 2010).
Development of Synthetic Methodologies
Sulfone and sulfonamide groups are pivotal in the development of new synthetic routes. They have been used to introduce selectivity and complexity in molecular frameworks, such as in the synthesis of pyridines and pyrazoles through novel rearrangements and ring enlargement reactions (Lempert-Sre´ter & Lempert, 1975).
Pharmaceutical and Biologically Active Compounds
Compounds bearing phenylsulfonyl moieties have been explored for their biological activities. The synthesis and evaluation of novel adenosine receptor agonists with sulfonamido phenylcarbamoyl groups demonstrate the potential therapeutic applications of such molecules (Baraldi et al., 2004).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-4-methyl-6-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-3-21-18(16-10-6-4-7-11-16)14-15(2)19(20(21)22)25(23,24)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXAVTHGOKLSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)S(=O)(=O)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol](/img/structure/B2920679.png)
![2,6-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2920681.png)

![3-(3-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2920684.png)
![methyl 4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2920686.png)


![N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2920689.png)


![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate](/img/structure/B2920695.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2920696.png)

